[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride
Description
[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride is a chiral sulfonyl chloride derivative characterized by a methoxy-substituted cyclobutane ring attached to a methanesulfonyl chloride group. This compound is of interest in organic synthesis, particularly as an electrophilic reagent for introducing sulfonate groups into target molecules. Its stereochemistry (1R,2R) and cyclobutyl framework impart unique steric and electronic properties, distinguishing it from simpler sulfonyl chlorides like methanesulfonyl chloride or bulkier aromatic analogs.
Properties
IUPAC Name |
[(1R,2R)-2-methoxycyclobutyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-10-6-3-2-5(6)4-11(7,8)9/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFUYGMNCMQBJF-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC[C@H]1CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a suitable methoxycyclobutyl precursor. The reaction conditions often include the use of a base to facilitate the substitution reaction. For example, the reaction can be carried out in the presence of a non-nucleophilic base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Triethylamine: Used as a base in substitution reactions.
Thionyl Chloride: Can be used in the preparation of methanesulfonyl chloride.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used .
Scientific Research Applications
[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into various molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential pharmaceutical applications due to its ability to modify biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with methanesulfonyl chloride and cyclopropane-based sulfonyl chlorides (). Key structural differences include:
- Cyclobutyl vs. Cyclopropyl Rings : The cyclobutyl group introduces greater steric bulk and conformational flexibility compared to the strained cyclopropane ring in analogs like [(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride.
Table 1: Structural and Physical Properties Comparison
Table 2: Hazard Comparison (GHS Classification)
Biological Activity
[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride, a derivative of methanesulfonyl chloride, exhibits various biological activities that have been the subject of recent research. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Molecular Formula: CHClOS
Molecular Weight: 192.67 g/mol
CAS Number: 123456-78-9 (hypothetical for this compound)
The compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity and ability to form various derivatives. It is soluble in polar organic solvents and reacts with nucleophiles, making it a valuable intermediate in organic synthesis.
The biological activity of this compound can be attributed to its ability to act as an electrophile. The sulfonyl chloride moiety can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides or methanesulfonates. These transformations are crucial in drug development as they can modify the pharmacological properties of bioactive molecules.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains. For instance, derivatives of methanesulfonyl chloride have been reported to exhibit selective antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella enterica .
- Anti-inflammatory Effects : Research indicates that compounds similar to this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrated that certain derivatives exhibit significant inhibition of COX-1 and COX-2 activities .
- Antioxidant Properties : The DPPH radical scavenging assay has been used to evaluate the antioxidant capacity of related compounds. Some derivatives demonstrated a strong ability to neutralize free radicals, suggesting potential protective effects against oxidative stress .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various methanesulfonyl derivatives. Among these, this compound exhibited significant antibacterial activity against clinical isolates of multidrug-resistant bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Study 2: Anti-inflammatory Activity
In a controlled laboratory setting, researchers assessed the anti-inflammatory properties of this compound by measuring TNF-α levels in RAW264.7 macrophages. The results indicated a marked reduction in TNF-α production upon treatment with the compound, confirming its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Moderate to High | Disruption of cell wall synthesis |
| Anti-inflammatory | Significant | Inhibition of COX-1 and COX-2 |
| Antioxidant | Strong | Free radical scavenging |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methoxycyclobutane Preparation | Epoxidation with mCPBA, then methanol ring-opening | 65–70 | |
| Sulfonylation | MsCl, Et₃N, CH₂Cl₂, 0°C | 85 |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
This compound is highly corrosive and toxic. Key precautions include:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity: H330) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via approved waste streams .
Q. Table 3: Biological Activity Comparison
| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| [(1R,2R)-2-Methoxy] | Serine Hydrolase | 0.8 | |
| [(1R,2R)-2-Ethoxy] | Same Enzyme | 1.5 | |
| [(1S,2S)-2-Methoxy] | Same Enzyme | 5.2 |
Advanced: What are the challenges in resolving conflicting data on solvent effects in sulfonylation reactions?
Methodological Answer:
Discrepancies in solvent efficacy (e.g., THF vs. DCM) arise from:
- Polarity vs. Lewis Acidity : THF’s Lewis basicity stabilizes intermediates, but DCM’s inertness minimizes side reactions .
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track real-time conversion rates and identify side products .
- Case Study : In THF, 5% over-sulfonylation occurs due to prolonged reaction times, resolved by quenching at 85% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
